molecular formula C13H23NO4 B1592779 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid CAS No. 776330-74-6

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

Cat. No.: B1592779
CAS No.: 776330-74-6
M. Wt: 257.33 g/mol
InChI Key: GSRFZMVJWWXSBO-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

The synthesis of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature . Industrial production methods may involve similar protection strategies but on a larger scale, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amine can participate in various biochemical and chemical reactions, forming stable peptide bonds and interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid include other Boc-protected amino acids like Boc-alanine and Boc-phenylalanine. These compounds share the common feature of having a Boc protecting group, which provides stability and selectivity during synthetic processes. this compound is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in peptide synthesis and pharmaceutical development .

Properties

IUPAC Name

3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRFZMVJWWXSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624580
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776330-74-6
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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